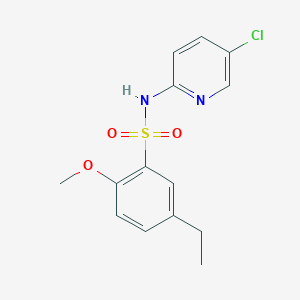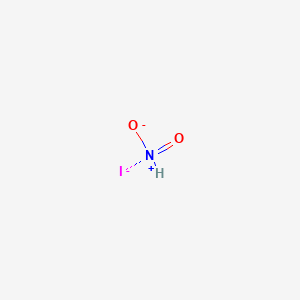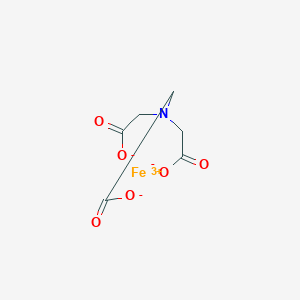![molecular formula C14H22N2O3S B230874 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)
1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine (ESPEP) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ESPEP is a piperazine derivative that has a sulfonyl group attached to a phenyl ring. This compound has demonstrated promising pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant activities.
Mecanismo De Acción
The exact mechanism of action of 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine may also exert its pharmacological effects by interacting with specific receptors in the brain, such as the sigma-1 receptor.
Biochemical and Physiological Effects:
1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine has been shown to possess anti-inflammatory and analgesic properties, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins. 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine has also been shown to possess anticonvulsant activity, which may be due to its ability to modulate the activity of voltage-gated ion channels. In addition, 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine has been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine also has some limitations, such as its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research and development of 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine. One potential application is the development of 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine may also have potential applications in the treatment of pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine involves the reaction of piperazine with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl iodide to yield 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine. The yield of 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant activities, making it a promising candidate for the treatment of various diseases. 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine has also been investigated for its potential use as a diagnostic tool in imaging studies, due to its ability to bind to specific receptors in the brain.
Propiedades
Fórmula molecular |
C14H22N2O3S |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1-(4-ethoxyphenyl)sulfonyl-4-ethylpiperazine |
InChI |
InChI=1S/C14H22N2O3S/c1-3-15-9-11-16(12-10-15)20(17,18)14-7-5-13(6-8-14)19-4-2/h5-8H,3-4,9-12H2,1-2H3 |
Clave InChI |
XLMCBGFFCGFUDS-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC |
SMILES canónico |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230795.png)
![1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone](/img/structure/B230802.png)









![ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B230830.png)

![4H-Cyclopenta[c]thiophene](/img/structure/B230839.png)